3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
3-Fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 3-fluorinated aromatic ring linked via an amide bond to a phenyl group substituted with a 6-methanesulfonylpyridazine moiety.
Properties
IUPAC Name |
3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJYBSKPXZPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the pyridazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Fluorobenzene: The final step involves the coupling of the methanesulfonylpyridazine derivative with 3-fluorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: Used as a tool compound to study the effects of fluorinated benzamides on cellular processes.
Pharmaceutical Development: Investigated for its potential use in the development of new drugs for various diseases.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and methanesulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
Key Analogs :
(S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5g) ():
- Structural Differences : The sulfamoyl group and tetrahydrofuran substituent distinguish it from the target compound’s methanesulfonylpyridazine.
- Physical Properties : Melting point (201–203°C) and optical rotation ([α]D = +9.3°) suggest moderate crystallinity and chiral stability .
- Relevance : Fluorine at the 3-position is retained, highlighting its role in modulating electronic properties.
- 3-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide (3j) (): Structural Differences: Contains picolinimidamido groups instead of pyridazine. Spectroscopy: Complex ¹H NMR splitting patterns (δ 10.22–6.38 ppm) due to fluorine’s coupling effects, analogous to challenges noted in for 3-fluoro-N-(3-fluorophenyl)benzamide . Biological Relevance: Targets kinetoplastid proteins, suggesting fluorinated benzamides’ versatility in targeting diverse enzymes .
Comparative Analysis :
Pyridazine-Containing Analogs
Key Analogs :
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ():
- Structural Differences : Replaces methanesulfonyl with a trifluoromethylbenzylthio group.
- Implications : The sulfanyl group may reduce solubility compared to the sulfonyl group in the target compound.
- 4-Chloro-N-{3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]phenyl}benzamide (): Structural Differences: Features a dimethylamino-trifluoromethylpyridine instead of pyridazine. Relevance: Demonstrates the pyridine/pyridazine scaffold’s adaptability for diverse pharmacological targets .
Comparative Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
